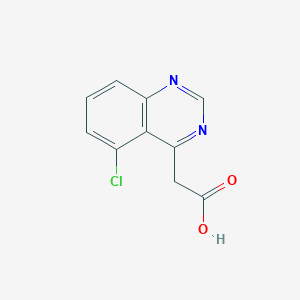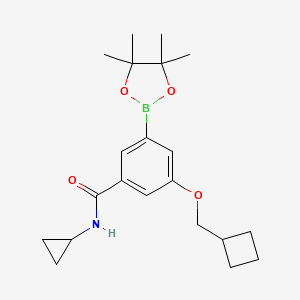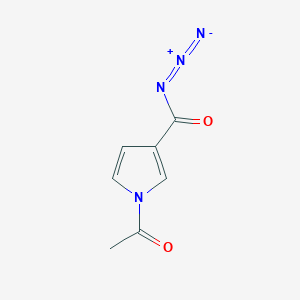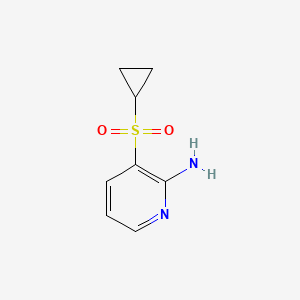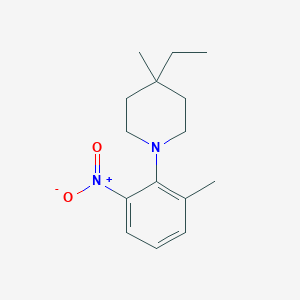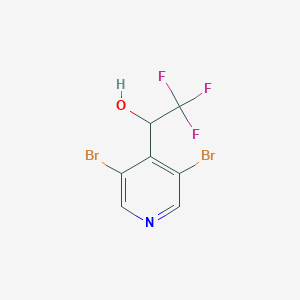
Fmoc-PEG24-alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-PEG24-alcohol is a polyethylene glycol (PEG) linker containing an Fmoc-protected amine and a terminal hydroxyl group. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The hydroxyl group enables further derivatization or replacement with other reactive functional groups . This compound is widely used in research for its versatility and functionality in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-PEG24-alcohol typically involves the following steps:
Fmoc Protection: The amine group is protected with the Fmoc group using Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA).
PEGylation: The PEG chain is introduced through a series of ethoxylation reactions, where ethylene oxide is polymerized to form the PEG chain.
Hydroxylation: The terminal hydroxyl group is introduced by reacting the PEG chain with a hydroxylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale ethoxylation reactions to produce PEG chains.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure high purity and consistency.
化学反应分析
Types of Reactions
Fmoc-PEG24-alcohol undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine, yielding a free amine.
Conjugation: The free amine can be conjugated with various functional groups, such as carboxylic acids, through amide bond formation.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form alkanes.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Conjugation: Carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Oxidation: Jones reagent (chromic acid in sulfuric acid).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products
Deprotected Amine: Resulting from Fmoc deprotection.
Amide Conjugates: Formed through amide bond formation with carboxylic acids.
Oxidized Products: Aldehydes or carboxylic acids from oxidation of the hydroxyl group.
科学研究应用
Fmoc-PEG24-alcohol has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs).
Industry: Applied in the production of various materials, including hydrogels and nanocarriers for drug delivery .
作用机制
The mechanism of action of Fmoc-PEG24-alcohol involves its ability to act as a linker or spacer in various chemical and biological systems. The Fmoc group protects the amine during synthesis, preventing unwanted reactions. Upon deprotection, the free amine can participate in further conjugation reactions. The PEG chain imparts hydrophilicity and flexibility, enhancing the solubility and biocompatibility of the conjugated molecules .
相似化合物的比较
Similar Compounds
Fmoc-PEG24-acid: Contains a terminal carboxylic acid instead of a hydroxyl group.
Fmoc-PEG24-NHS ester: Contains an NHS ester group for easier conjugation with amines.
Fmoc-N-amido-dPEG24-acid: Contains an amido group and a PEG spacer .
Uniqueness
Fmoc-PEG24-alcohol is unique due to its terminal hydroxyl group, which allows for further derivatization or replacement with other reactive functional groups. This versatility makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
属性
分子式 |
C63H109NO26 |
|---|---|
分子量 |
1296.5 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C63H109NO26/c65-10-12-68-14-16-70-18-20-72-22-24-74-26-28-76-30-32-78-34-36-80-38-40-82-42-44-84-46-48-86-50-52-88-54-56-89-55-53-87-51-49-85-47-45-83-43-41-81-39-37-79-35-33-77-31-29-75-27-25-73-23-21-71-19-17-69-15-13-67-11-9-64-63(66)90-57-62-60-7-3-1-5-58(60)59-6-2-4-8-61(59)62/h1-8,62,65H,9-57H2,(H,64,66) |
InChI 键 |
DMXOSEPFIDBTNA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


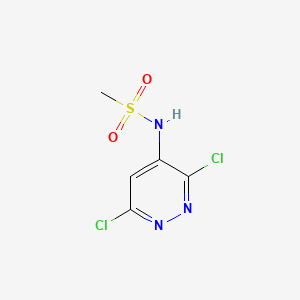

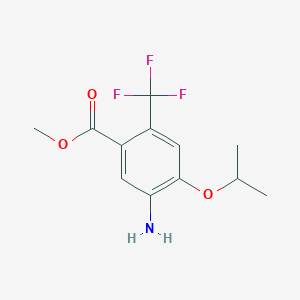
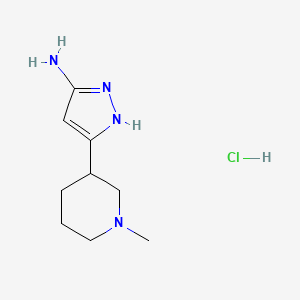
![Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13714663.png)
![O-[(6-Methyl-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13714670.png)

